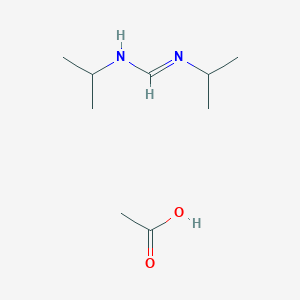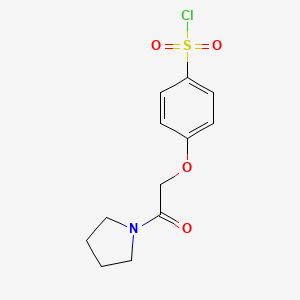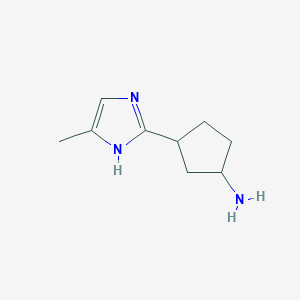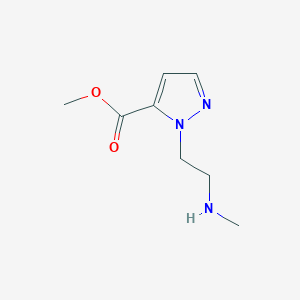
2,7-Dibromophenanthrene-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromophenanthrene-9,10-diol is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and hydroxyl groups at the 9 and 10 positions on the phenanthrene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromophenanthrene-9,10-diol typically involves the bromination of phenanthrene followed by hydroxylation. One common method includes the bromination of phenanthrene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated product is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 2,7-dibromophenanthrene-9,10-quinone.
Reduction: Formation of phenanthrene-9,10-diol.
Substitution: Formation of 2,7-diaminophenanthrene-9,10-diol or 2,7-dithiophenanthrene-9,10-diol.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,7-Dibromophenanthrene-9,10-diol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromophenanthrene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2,6-Dibromoanthraquinone: Another brominated polycyclic aromatic compound with different substitution patterns.
Uniqueness
2,7-Dibromophenanthrene-9,10-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H8Br2O2 |
|---|---|
Molekulargewicht |
368.02 g/mol |
IUPAC-Name |
2,7-dibromophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H8Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,17-18H |
InChI-Schlüssel |
ARMZMPDXTZCYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC(=CC3=C(C(=C2C=C1Br)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)




![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)


![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)

![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
![Azane;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;iron](/img/structure/B12831773.png)

